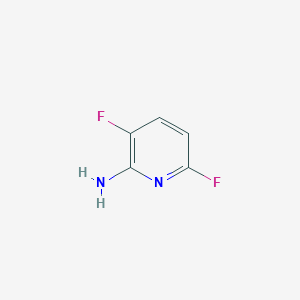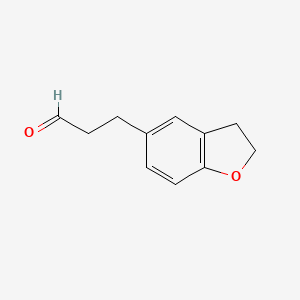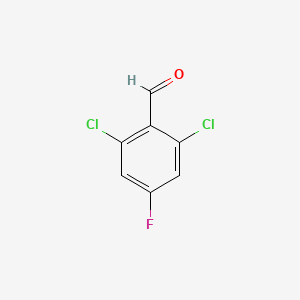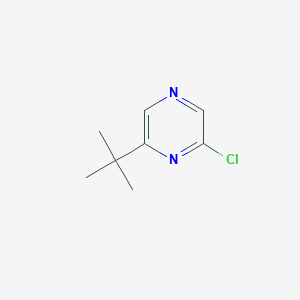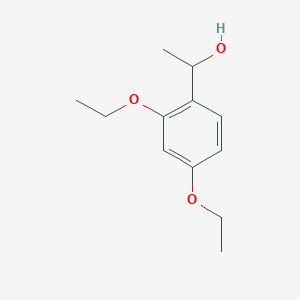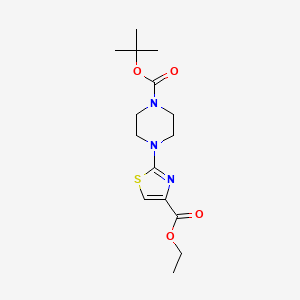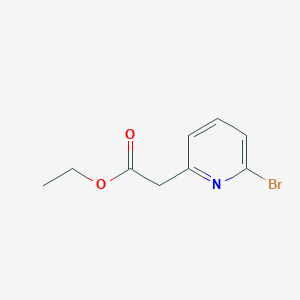
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Vue d'ensemble
Description
“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a chemical compound with the molecular formula C8H11N3O. It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for a similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, is 1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h8H,1-7,9H2 . This provides some insight into the molecular structure of the compound, but the specific molecular structure of “N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is not provided in the retrieved sources.Physical And Chemical Properties Analysis
“N’-Hydroxy-3-(pyridin-3-yl)propanimidamide” is a powder with a molecular weight of 165.19 g/mol. A similar compound, “N’-hydroxy-3-(piperidin-1-yl)propanimidamide”, has a melting point of 138-139°C .Applications De Recherche Scientifique
Organic Synthesis Intermediary
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide: serves as a versatile intermediate in organic synthesis . Its robust reductive properties make it a precursor for oxidizing agents. This compound is instrumental in the synthesis of complex molecules, particularly in the construction of pharmacologically active compounds where the pyridine moiety is a common structural motif.
Precursor for Hydroxylation Reactions
The compound is utilized in hydroxylation reactions to prepare hydroxylated benzoic acid derivatives . These derivatives are crucial in the development of drugs and agrochemicals due to their antibacterial and antifungal properties.
Biological Studies
Due to its structural similarity to biological molecules, this compound is used in biochemical studies to probe enzyme mechanisms, especially those involving pyridine nucleotides .
Propriétés
IUPAC Name |
N'-hydroxy-3-pyridin-3-ylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZTUZRQCUXQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700701 | |
| Record name | N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
CAS RN |
201546-79-4 | |
| Record name | N'-Hydroxy-3-(pyridin-3-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


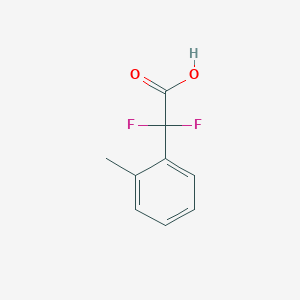

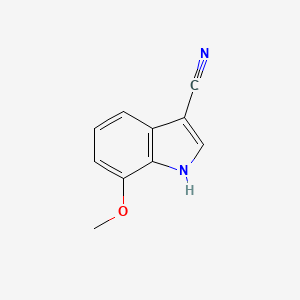
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
